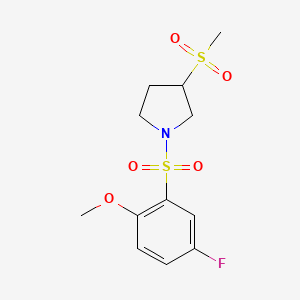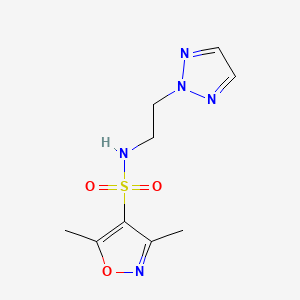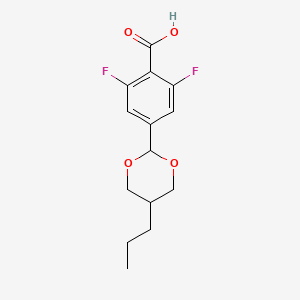
2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide, commonly known as EMA401, is a small molecule drug that has been developed for the treatment of neuropathic pain. Neuropathic pain is a chronic pain condition that arises from damage or dysfunction of the nervous system. It is a complex disorder that is often difficult to treat, and currently available drugs are often ineffective or have significant side effects. EMA401 has shown promise in preclinical studies as a potential new treatment for neuropathic pain.
Scientific Research Applications
Synthesis and Characterization
Compounds containing the sulfonamide moiety, like 2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide, are synthesized through various chemical reactions. For instance, a compound with similar characteristics was prepared by hydrolysis, followed by a condensation reaction with various aromatic aldehydes, yielding Schiff bases, 2H-pyrrole-2-ones, and 2-pyrrolidinones. These reactions form the base for creating a variety of derivatives with potential biological activities (Nunna et al., 2014).
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of sulfonamide derivatives. A range of 2-Arylsulphonamidopyrimidines, structurally related to the compound , were synthesized and showed notable antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Kartik et al., 2014). Another study synthesized derivatives containing the sulfonamide thiazole moiety and found significant anticonvulsant activity, with some derivatives offering 100% protection against picrotoxin-induced convulsion, suggesting their potential use in treating neurological disorders (Farag et al., 2012).
Biological and Antitumor Activity
Enzyme Inhibition and Antioxidant Properties
Sulfonamide derivatives have been explored for their enzyme inhibition and antioxidant capacities. Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide showed significant enzyme inhibition against AChE and BChE enzymes, with some compounds exhibiting up to 92% inhibition. Molecular docking studies validated these findings, and antioxidant studies demonstrated substantial scavenging activity, making them candidates for treating diseases related to oxidative stress and enzyme malfunction (Kausar et al., 2019).
Antitumor Evaluation and Photodynamic Therapy
Compounds with the benzenesulfonamide moiety have shown promising antitumor properties. Novel compounds were synthesized and exhibited significant cytotoxic activity against various cancer cell lines, including colon, breast, and cervical cancer lines. QSAR (Quantitative Structure–Activity Relationships) and molecular docking studies provided insights into the activity and binding modes of these compounds, indicating their potential as therapeutic agents in cancer treatment (Tomorowicz et al., 2020). Additionally, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups showed high singlet oxygen quantum yield and good fluorescence properties, making them suitable for Type II mechanisms in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Mechanism of Action
Target of Action
Similar compounds, such as 2-anilinopyrimidines, have been evaluated as kinase inhibitors . These compounds have shown antiproliferative activity against cancer cell lines .
Mode of Action
It’s worth noting that similar compounds, such as 2-anilinopyrimidines, have been synthesized by aromatic nucleophilic substitution with differently substituted anilines . The substituents had a significant impact on the course and efficiency of the reaction .
Biochemical Pathways
It’s worth noting that similar compounds, such as 2-anilinopyrimidines, have been evaluated for their potential bioactivity . These compounds have shown antiproliferative activity against cancer cell lines , suggesting that they may affect pathways related to cell proliferation.
Result of Action
Similar compounds, such as 2-anilinopyrimidines, have shown antiproliferative activity against cancer cell lines , suggesting that they may inhibit cell proliferation.
Biochemical Analysis
Biochemical Properties
These are aromatic compounds containing a pyrimidine ring which is substituted at one or more positions by an amino group .
Cellular Effects
Related compounds have shown significant inhibitory effects against both cancer cell lines .
Molecular Mechanism
It is known that aminopyrimidines can participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Temporal Effects in Laboratory Settings
Related compounds have been observed to react chemoselectively in high yield under mild, environment-friendly conditions and were completed quickly within 1 hour .
Metabolic Pathways
Aminopyrimidines are known to be involved in various biochemical reactions .
properties
IUPAC Name |
2-chloro-N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S/c1-3-27-19-12-18(21-13(2)22-19)23-14-8-10-15(11-9-14)24-28(25,26)17-7-5-4-6-16(17)20/h4-12,24H,3H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHIVUQTTFDAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

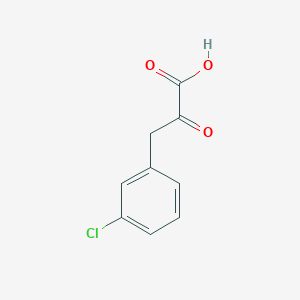
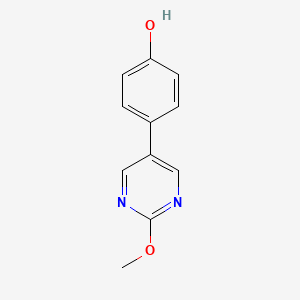

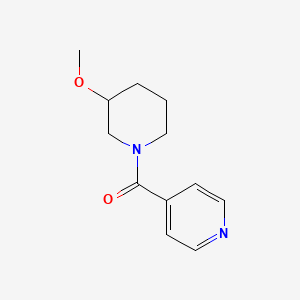
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2633350.png)


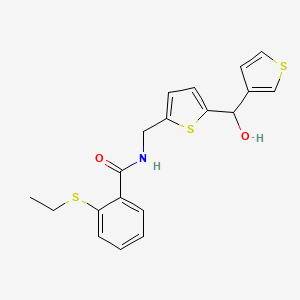
![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2633360.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2633361.png)
